5-methyl-1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
5-methyl-1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a family of compounds to which this compound belongs, have been identified as strategic compounds for optical applications . They have also been highlighted for their anticancer potential and enzymatic inhibitory activity .
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines have significant photophysical properties . They can interact with their targets and cause changes in the absorption and emission behaviors .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been noted for their role in various biological interactions . They have been used in the study of the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Pharmacokinetics
The search results do mention the physicochemical properties and adme prediction of pyrazolo[1,5-a]pyrimidines .
Result of Action
Pyrazolo[1,5-a]pyrimidines have been noted for their significant photophysical properties , which could potentially result in changes at the molecular and cellular level.
Action Environment
It is known that pyrazolo[1,5-a]pyrimidines have tunable photophysical properties , which suggests that their action and efficacy could be influenced by environmental factors such as light and temperature.
Biochemical Analysis
Biochemical Properties
Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They interact with various enzymes, proteins, and other biomolecules, playing a crucial role in biochemical reactions .
Cellular Effects
Similar compounds have shown cytotoxic activities against various cell lines .
Molecular Mechanism
Pyrazolo[1,5-a]pyrimidines have been found to have significant photophysical properties, which are influenced by electron-donating groups at position 7 on the fused ring .
Temporal Effects in Laboratory Settings
Similar compounds have shown good solid-state emission intensities .
Metabolic Pathways
Pyrazolo[1,5-a]pyrimidines are known to be involved in purine biochemical reactions .
Preparation Methods
The synthesis of 5-methyl-1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine rings. The synthetic routes often include condensation reactions, cyclization, and functional group modifications. For instance, the initial condensation might proceed via an addition–elimination mechanism (aza-Michael type), bonding the NH2-group of the starting aminopyrazole with the Cβ of the intermediate . Industrial production methods focus on optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
5-methyl-1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation . Additionally, its photophysical properties make it useful in material science for developing fluorescent probes and sensors .
Comparison with Similar Compounds
Compared to other pyrazolo[1,5-a]pyrimidine derivatives, 5-methyl-1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide stands out due to its unique combination of photophysical properties and biological activity. Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents on the pyrazole or pyrimidine rings, which can alter their chemical and biological properties .
Properties
IUPAC Name |
5-methyl-1-phenyl-N-pyrazolo[1,5-a]pyrimidin-6-ylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O/c1-12-15(10-20-23(12)14-5-3-2-4-6-14)17(24)21-13-9-18-16-7-8-19-22(16)11-13/h2-11H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQZAIDACDOSTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CN4C(=CC=N4)N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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